5-Methyl-3-heptene

Description

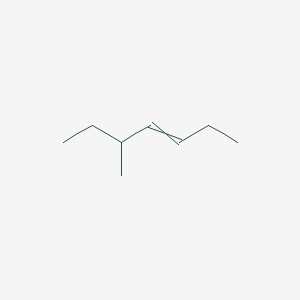

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-methylhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNTZRCUPAYGLG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53510-18-2, 13172-91-3 | |

| Record name | 5-Methyl-3-heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053510182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-heptene (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-3-heptene: Properties, Synthesis, and Analysis

Abstract

5-Methyl-3-heptene is an unsaturated aliphatic hydrocarbon notable for its branched structure and the presence of a double bond, which imparts significant reactivity. As a member of the octene family of isomers, it serves as a valuable molecular building block in synthetic organic chemistry. The strategic placement of a methyl group and a double bond within its seven-carbon chain allows for the stereoselective and regioselective introduction of functionalities, making it and similar branched alkenes precursors to more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 5-methyl-3-heptene, details established and potential synthetic routes, outlines robust analytical methodologies for its characterization, and discusses its reactivity and relevance for researchers in synthetic chemistry and drug development.

Introduction: The Structural Significance of Branched Alkenes

Alkenes are fundamental feedstocks in the chemical industry and pivotal intermediates in organic synthesis.[1] Their reactivity is dominated by the carbon-carbon π-bond, which readily undergoes addition reactions, allowing for the facile introduction of a wide array of functional groups.[2] While simple linear alkenes are ubiquitous, branched alkenes such as 5-methyl-3-heptene offer unique synthetic advantages. The presence of alkyl substituents influences the electronic properties and steric environment of the double bond, which can be exploited to control the outcome of chemical transformations.[3] For professionals in drug development, the synthesis of molecules with specific stereochemistry and branching is critical, as these features profoundly impact biological activity. Understanding the properties and synthesis of foundational structures like 5-methyl-3-heptene is therefore essential for the rational design of complex molecular targets.

Physicochemical Properties

5-Methyl-3-heptene exists as a mixture of (E)- and (Z)- stereoisomers. Its physical properties are characteristic of a volatile, nonpolar organic compound. It is a colorless to pale yellow liquid under standard conditions and exhibits low solubility in water, a consequence of its hydrocarbon nature.[4] A comprehensive summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 5-Methyl-3-heptene

| Property | Value | Source(s) |

| IUPAC Name | (E)-5-methylhept-3-ene / (Z)-5-methylhept-3-ene | [5] |

| Molecular Formula | C₈H₁₆ | [4] |

| Molecular Weight | 112.21 g/mol | [5] |

| CAS Number | 13172-91-3 (cis- and trans- mixture) | [5] |

| 53510-18-2 (isomer unspecified) | [4] | |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | ~112-115 °C | [4] |

| Density | ~0.71 g/mL | [4] |

| Water Solubility | Low (estimated at 12.35 mg/L @ 25 °C) | [4] |

| logP (Octanol/Water) | ~4.3 (estimated) | [4] |

| Flash Point | ~11.9 °C (estimated) | [4] |

| Refractive Index | ~1.40 | [4] |

Synthesis of 5-Methyl-3-heptene: Key Methodologies

The synthesis of specific alkene isomers requires careful consideration of reaction pathways to control the position and stereochemistry of the double bond. Two robust methods applicable to the synthesis of 5-methyl-3-heptene are detailed below: the hydrodeoxygenation of a ketone precursor and the classic Wittig olefination.

Synthesis via Catalytic Hydrodeoxygenation

A highly effective method for producing 5-methyl-3-heptene is the one-step hydrodeoxygenation of 5-methyl-3-heptanone. This process utilizes a bifunctional catalyst that facilitates both hydrogenation and dehydration steps in a single reaction vessel.[6]

Expertise & Causality: The choice of catalyst is critical for product selectivity. A catalyst like copper on an alumina support (Cu-Al₂O₃) provides both metal sites for the initial hydrogenation of the ketone to an alcohol (5-methyl-3-heptanol) and acidic sites on the alumina support for the subsequent dehydration to the alkene.[6] By tuning reaction conditions such as temperature and hydrogen pressure, the reaction can be directed to favor alkene production over further hydrogenation to the corresponding alkane (3-methylheptane). Platinum-based catalysts, being more active for hydrogenation, tend to yield the alkane as the major product.[6] This approach is advantageous due to its efficiency and the use of a readily available ketone starting material.

Caption: Hydrodeoxygenation pathway for 5-methyl-3-heptene synthesis.

Protocol 1: Catalytic Hydrodeoxygenation of 5-Methyl-3-heptanone

Objective: To synthesize 5-methyl-3-heptene with high selectivity using a bifunctional copper-alumina catalyst.

Materials:

-

5-methyl-3-heptanone

-

20 wt% Cu-Al₂O₃ catalyst

-

High-purity hydrogen gas (H₂)

-

Fixed-bed flow reactor system

-

Gas chromatograph with a flame ionization detector (GC-FID) for product analysis

Procedure:

-

Catalyst Preparation: Load a fixed-bed reactor with the 20 wt% Cu-Al₂O₃ catalyst.

-

System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Catalyst Reduction (Activation): Reduce the catalyst in situ by flowing hydrogen gas through the reactor at an elevated temperature (e.g., 300-400 °C) for several hours. This step ensures the copper is in its active metallic state.

-

Reaction Execution:

-

Product Collection: The reaction effluent, a mixture of products and unreacted starting material, is passed through a condenser and collected in a cold trap.

-

Analysis: Analyze the collected liquid product using GC-FID to determine the conversion of the ketone and the selectivity for 5-methyl-3-heptene and other products.

Trustworthiness: This protocol is self-validating through the analytical step. The GC analysis provides quantitative data on the reaction's success, allowing for optimization of temperature, flow rate, and H₂/ketone ratio to maximize the yield of the desired alkene.

Synthesis via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[7] It involves the reaction of an aldehyde or ketone with a phosphorus ylide. The choice of reactants allows for precise control over the final alkene structure. To synthesize 5-methyl-3-heptene, two disconnection approaches are possible, as illustrated below.

Caption: Two possible Wittig reaction routes to 5-methyl-3-heptene.

Expertise & Causality: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Non-stabilized ylides (where the carbon anion is adjacent to alkyl groups) typically react under kinetic control to favor the formation of (Z)-alkenes, especially under salt-free conditions.[8] Stabilized ylides (with adjacent electron-withdrawing groups) tend to favor the (E)-alkene. The ylides required for this synthesis are non-stabilized, suggesting a predisposition towards the (Z)-isomer.

Protocol 2: Representative Wittig Synthesis of 5-Methyl-3-heptene (Approach B)

Objective: To synthesize 5-methyl-3-heptene via the reaction of propanal with a sec-butyl phosphorus ylide.

Materials:

-

sec-Butyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Propanal

-

Nitrogen or Argon gas atmosphere and Schlenk line equipment

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Pentane

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-necked flask under an inert atmosphere, add sec-butyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe to create a suspension.

-

Cool the flask to 0 °C using an ice bath.

-

While stirring vigorously, add n-BuLi solution (1.05 equivalents) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

-

Reaction with Aldehyde:

-

Maintain the ylide solution at 0 °C.

-

Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise to the ylide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with pentane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

The crude product contains the desired alkene and triphenylphosphine oxide byproduct. Purify by column chromatography on silica gel using pentane as the eluent.

-

Trustworthiness: This protocol incorporates standard practices for air-sensitive reagents (n-BuLi) and includes monitoring (TLC) and purification (chromatography) steps. The separation of the nonpolar product from the highly polar triphenylphosphine oxide is a key validation of the procedure's effectiveness.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized 5-methyl-3-heptene. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for separating and identifying volatile compounds like alkene isomers. The gas chromatograph separates the (E)- and (Z)-isomers based on differences in their boiling points and interactions with the stationary phase, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

Expertise & Causality: The choice of GC column is critical for separating geometric isomers. A long capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or Carbowax) is typically required to achieve baseline separation.[9] While (E)- and (Z)-isomers have identical masses and often produce very similar mass spectra, their different retention times on the GC provide definitive identification.[10]

Protocol 3: GC-MS Analysis of 5-Methyl-3-heptene Isomers

Objective: To separate, identify, and quantify the (E)- and (Z)-isomers of 5-methyl-3-heptene.

Instrumentation & Consumables:

-

Gas Chromatograph with a Mass Selective Detector

-

Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness)

-

High-purity helium carrier gas

-

Sample: 5-methyl-3-heptene dissolved in hexane (e.g., 100 ppm)

GC Parameters (Representative):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Carrier Gas Flow: 1.2 mL/min (constant flow)

-

Oven Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 150 °C

-

Hold: 5 minutes at 150 °C

-

-

MS Transfer Line Temp: 280 °C

MS Parameters (Representative):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Scan Range: 40-200 m/z

Data Analysis:

-

Identification: Identify the peaks for each isomer based on their retention times. The (Z)-isomer (cis) often has a slightly lower boiling point and may elute earlier than the (E)-isomer (trans).

-

Confirmation: Confirm identity by comparing the acquired mass spectrum against a reference library (e.g., NIST). The molecular ion (M⁺) peak should be observed at m/z = 112. Characteristic fragment ions for branched alkenes include losses of methyl (m/z 97), ethyl (m/z 83), and propyl (m/z 69) groups.[11] The base peak is often at m/z 55 or 41, corresponding to stable carbocation fragments.[5]

-

Quantification: Determine the relative percentage of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

Caption: A typical workflow for the GC-MS analysis of alkene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR shows the number of unique carbon environments.

Expertise & Causality: For 5-methyl-3-heptene, the key diagnostic signals in the ¹H NMR spectrum are in the olefinic region (δ ≈ 5.0-5.8 ppm). The coupling constants (J-values) between the vinyl protons can help distinguish between the (E)- and (Z)-isomers. Typically, the trans coupling constant (~12-18 Hz) is significantly larger than the cis coupling constant (~6-12 Hz). In the ¹³C NMR spectrum, the chemical shifts of the allylic carbons are sensitive to the stereochemistry of the double bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-5-Methyl-3-heptene (Note: These are predicted values based on standard chemical shift increments. Actual values may vary.)

| Atom Type | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |

| C1-H₃ | 0.9 (t) | ~14 |

| C2-H₂ | 2.0 (quintet) | ~26 |

| C3-H | 5.4 (dt) | ~135 |

| C4-H | 5.3 (dd) | ~125 |

| C5-H | 1.9 (m) | ~39 |

| C6-H₂ | 1.4 (m) | ~29 |

| C7-H₃ | 0.85 (t) | ~12 |

| C5-CH₃ | 0.95 (d) | ~20 |

Chemical Reactivity and Applications

The reactivity of 5-methyl-3-heptene is centered on its carbon-carbon double bond, making it a substrate for a variety of important organic transformations.[12]

-

Electrophilic Addition: Reacts with hydrogen halides (H-X), water (in the presence of acid), and halogens (X₂) according to Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate.[1]

-

Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst) to yield 3-methylheptane.[2]

-

Oxidation: Can undergo oxidative cleavage with ozone (O₃) followed by a workup to yield aldehydes or ketones. It can also be converted to a diol using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄).

While 5-methyl-3-heptene itself may not be a final drug product, its structural motif is relevant. The synthesis of α-branched amines, which are prevalent in many pharmaceuticals, can be achieved from branched alkenes. The alkene can serve as a handle for introducing nitrogen-containing functional groups through reactions like hydroamination or multi-step sequences involving epoxidation and ring-opening.

Safety and Handling

5-Methyl-3-heptene is a highly flammable liquid and vapor .[5] It should be handled in a well-ventilated area, preferably a fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated place designated for flammable liquids.

Conclusion

5-Methyl-3-heptene serves as an exemplary model for understanding the properties and synthetic utility of branched alkenes. Its physicochemical characteristics are well-defined, and it is accessible through robust synthetic methodologies like catalytic hydrodeoxygenation and the Wittig reaction. The analytical protocols detailed in this guide, particularly GC-MS, provide a reliable framework for its characterization and quality control. For researchers in the pharmaceutical and chemical industries, a thorough grasp of the synthesis and reactivity of such fundamental building blocks is indispensable for the development of novel and complex molecular entities.

References

- Benchchem. (2025). Application Note: GC-MS Protocol for the Analysis of trans-2-Decene Isomers. Benchchem.

- Brainly. (2023). Design a synthesis of 5-methyl-3-heptene (both E and Z isomers) using any compound having four carbons or fewer. Brainly.com.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5462826, 5-Methyl-3-heptene (cis-and trans-mixture). PubChem. Retrieved from [Link]

-

Al-Sabawi, M., & Chen, J. (2012). Conversion of 5-Methyl-3-Heptanone to C8 Alkenes and Alkane over Bifunctional Catalysts. Energy & Fuels, 26(10), 6337-6344. Available from: [Link]

- Fiveable. (n.d.). Alkenes – Reactions and Synthesis. Fiveable.

-

LibreTexts. (2023). Reactivity of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

- Lee, M. T., Goodstein, M. G., & Lalic, G. (2019). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 141(42), 17086-17091.

- NIST/EPA/NIH. (n.d.). Mass Spectral Library. NIST.

-

Chromatography Forum. (2011). GC/MS method for short chain alkene?. Retrieved from [Link]

-

LibreTexts. (2022). 7: Alkenes- Structure and Reactivity. Chemistry LibreTexts. Retrieved from [Link]

- Bravo, J. A., & Vila, J. L. (2016). Mechanistic views of stereoselective synthesis of tri- and tetra-substituted alkenes, part II; The Organic Chemistry Notebook. Revista Boliviana de Química, 33(2), 59-71.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.

-

NIST. (n.d.). 3-Heptyne, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- SpectraBase. (n.d.). 3-Heptene, 5-methyl-. Wiley SpectraBase.

- SpectraBase. (n.d.). Z-5-METHYL-5-HEPTEN-3-ONE. Wiley SpectraBase.

-

Master Organic Chemistry. (2014). Synthesis (4) - Alkene Reaction Map, Including Alkyl Halide Reactions. Retrieved from [Link]

-

NIST. (n.d.). 5-Methyl-3-heptene. NIST Chemistry WebBook. Retrieved from [Link]

- Benchchem. (2025). Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Methyl-2-heptene. Benchchem.

- Benchchem. (2025). Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers. Benchchem.

- GCMS Scan - Method Statement. (2023). In-house method document.

- Benchchem. (2025). An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Methyl-1-heptene. Benchchem.

-

LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

- Chapter 7: Alkenes: Reactions and Synthesis. (n.d.). Course notes.

- Wittig Reaction: Synthesis of Alkenes. (n.d.). Experiment handout.

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted alkenes. Retrieved from [Link]

- Mao, H., et al. (2020). Regio- and Stereoselective Synthesis of Tetrasubstituted Alkenes via Ruthenium(II)-Catalyzed C–H Alkenylation.

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

- A Solvent Free Wittig Reaction. (n.d.). Experiment handout.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Shindo, M., & Matsumoto, K. (2012). Stereoselective Synthesis of Tetrasubstituted Alkenes via Torquoselectivity-Controlled Olefination of Carbonyl Compounds with Ynolates. In Stereoselective Alkene Synthesis (pp. 1-22). Springer, Berlin, Heidelberg.

-

Chegg. (2017). Design a synthesis of 5-methyl-3-heptene.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Techniques in Organic Chemistry. Freeman.

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 3-Hepten-2-one, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Methyl-3-heptene (CAS 53510-18-2). Retrieved from [Link].

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. 5-Methyl-3-heptene [webbook.nist.gov]

- 5. 5-Methyl-3-heptene (cis-and trans-mixture) | C8H16 | CID 5462826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Conversion of 5-Methyl-3-Heptanone to C8 Alkenes and Alkane over Bifunctional Catalysts | MDPI [mdpi.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

(E)-5-Methyl-3-heptene vs (Z)-5-Methyl-3-heptene structure

An In-depth Technical Guide to the Stereoisomers of 5-Methyl-3-heptene

Abstract

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a cornerstone of modern chemistry and pharmacology. Geometric isomers, specifically those arising from restricted rotation around a double bond, can exhibit profoundly different physical, chemical, and biological properties. This technical guide provides a comprehensive examination of the (E) and (Z) stereoisomers of 5-Methyl-3-heptene. We will delve into the structural nuances that define these isomers, present detailed protocols for their stereoselective synthesis, and outline robust analytical methodologies for their differentiation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of alkene stereoisomerism and its implications in molecular design and analysis.

Introduction to E/Z Isomerism: The Case of 5-Methyl-3-heptene

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space[1]. A prominent class of stereoisomerism is geometric isomerism, which occurs in molecules with restricted rotation around a bond, most commonly a carbon-carbon double bond[1]. The 5-Methyl-3-heptene molecule (C₈H₁₆, molecular weight approx. 112.21 g/mol ) serves as an excellent model for illustrating this concept[2][3].

The double bond between carbons 3 and 4 fixes the relative positions of the substituents attached to them. This rigidity gives rise to two distinct geometric isomers: (E)-5-Methyl-3-heptene and (Z)-5-Methyl-3-heptene. The designation of 'E' and 'Z' is determined by the Cahn-Ingold-Prelog (CIP) priority rules[1][4]:

-

Each atom directly attached to the double-bonded carbons is assigned a priority based on its atomic number. Higher atomic numbers receive higher priority.

-

If the atoms are identical, the process continues to the next atoms along the chain until a point of difference is found.

-

The isomer is designated (Z) (from the German zusammen, meaning "together") if the higher-priority groups on each carbon are on the same side of the double bond[1][5].

-

The isomer is designated (E) (from the German entgegen, meaning "opposite") if the higher-priority groups are on opposite sides of the double bond[1][6].

For 5-Methyl-3-heptene, on C3, the ethyl group has priority over the hydrogen atom. On C4, the sec-butyl group has priority over the methyl group. The spatial relationship between the ethyl and sec-butyl groups thus defines the isomer.

Visualizing the Structures

The distinct three-dimensional arrangements of these isomers are fundamental to their unique properties.

Caption: Structure of (E)-5-Methyl-3-heptene.

Caption: Structure of (Z)-5-Methyl-3-heptene.

Comparative Physicochemical Properties

The structural differences between (E) and (Z) isomers, though subtle, lead to variations in their physical properties due to changes in molecular shape, polarity, and intermolecular forces. The more linear shape of the (E) isomer generally allows for more efficient packing in the solid state and can influence boiling points and chromatographic behavior.

Table 1: Comparison of Physicochemical Properties

| Property | (E)-5-Methyl-3-heptene | (Z)-5-Methyl-3-heptene | Rationale for Differences |

| Molecular Formula | C₈H₁₆[3][7] | C₈H₁₆[2] | Identical for both isomers. |

| Molecular Weight | 112.21 g/mol [3] | 112.21 g/mol [2] | Identical for both isomers. |

| Boiling Point | Expected to be slightly lower | Expected to be slightly higher | (Z)-isomers often have slightly higher boiling points due to a small dipole moment not present in the more symmetric (E)-isomers. |

| Density | Generally slightly lower | Generally slightly higher | Differences arise from how the molecules pack together in the liquid state. |

| Refractive Index | 1.40 (for mixture)[8] | 1.40 (for mixture)[8] | Specific values for pure isomers may vary slightly. |

| Stability | Generally more stable | Generally less stable | Steric hindrance between the larger substituent groups on the same side of the double bond in the (Z)-isomer leads to higher energy and lower stability compared to the (E)-isomer. |

Stereoselective Synthesis Strategies

Controlling the stereochemical outcome of a reaction is a primary goal in modern organic synthesis. Several methods can be employed to selectively synthesize either the (E) or (Z) isomer of 5-Methyl-3-heptene.

Synthesis of (Z)-5-Methyl-3-heptene via Wittig Reaction

The Wittig reaction is a powerful method for creating alkenes. The use of non-stabilized ylides typically results in the preferential formation of the (Z)-isomer[6].

Protocol: Wittig Synthesis of (Z)-5-Methyl-3-heptene

-

Ylide Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, dissolve triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add ethyl bromide (1.1 eq). Stir the mixture at room temperature until a white precipitate of the phosphonium salt (ethyltriphenylphosphonium bromide) forms.

-

Suspend the phosphonium salt in anhydrous THF and cool to -78 °C.

-

Slowly add a strong base such as butyllithium (BuLi) (1.0 eq) dropwise. The solution will turn a deep orange or red, indicating the formation of the ylide.

-

Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

-

-

Alkene Formation:

-

Cool the ylide solution back down to -78 °C.

-

Slowly add 2-methylpentanal (1.0 eq) dissolved in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel using hexanes as the eluent to isolate (Z)-5-Methyl-3-heptene.

-

Causality: The kinetic formation of a four-membered oxaphosphetane intermediate under salt-free conditions leads to the cis-substituted intermediate, which then collapses to form the (Z)-alkene and triphenylphosphine oxide.

Synthesis of (E)-5-Methyl-3-heptene via Alkyne Reduction

The reduction of an internal alkyne, 5-methyl-3-heptyne, can produce either the (E) or (Z) isomer depending on the reaction conditions. A dissolving metal reduction is the classic method for producing (E)-alkenes.

Protocol: Dissolving Metal Reduction for (E)-5-Methyl-3-heptene

-

Setup:

-

In a three-necked flask equipped with a dry ice condenser and an ammonia inlet, condense approximately 50 mL of anhydrous ammonia at -78 °C.

-

Maintain a slow stream of argon through the apparatus.

-

-

Reduction:

-

Add small, freshly cut pieces of sodium metal (2.5 eq) to the liquid ammonia. The solution should turn a deep blue color, indicating the presence of solvated electrons.

-

Slowly add a solution of 5-methyl-3-heptyne (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

Stir the reaction at -78 °C for 2-3 hours, maintaining the blue color.

-

-

Workup and Purification:

-

Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

Add water and extract the product with pentane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully.

-

Purify by column chromatography or distillation to yield (E)-5-Methyl-3-heptene.

-

Causality: This reaction proceeds through a radical anion intermediate. The more stable trans-vinylic radical is preferentially formed before a second electron transfer and protonation occur, locking in the (E)-geometry.

Analytical Differentiation of (E) and (Z) Isomers

Unambiguous identification of the correct isomer is critical. Spectroscopic and chromatographic techniques provide the necessary tools for this differentiation.

Caption: Workflow for separating and identifying alkene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing E/Z isomers[9]. Key differences appear in both proton (¹H) and carbon (¹³C) spectra.

-

¹H NMR: The coupling constant (J-value) between the vinylic protons is stereospecific. While 5-methyl-3-heptene only has one vinylic proton, the coupling to adjacent allylic protons can sometimes show subtle differences. More importantly, the chemical shifts of the allylic and vinylic protons will differ due to anisotropic effects from the double bond and varying steric environments[10]. In the (Z)-isomer, substituents can be sterically crowded, leading to deshielding or shielding effects that are distinct from the (E)-isomer.

-

¹³C NMR: The "gamma-gauche effect" is often diagnostic. In the (Z)-isomer, the steric compression between the carbon of the ethyl group (C2) and the methyl group on C5 will cause their signals to shift upfield (to a lower ppm value) compared to their positions in the less-strained (E)-isomer.

-

NOESY: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can definitively prove the geometry. In the (Z)-isomer, a cross-peak will be observed between the vinylic proton on C3 and the protons of the methyl group on C4, indicating they are close in space. This correlation will be absent in the (E)-isomer.

Table 2: Summary of Expected NMR Spectroscopic Data

| Feature | (E)-5-Methyl-3-heptene | (Z)-5-Methyl-3-heptene | Diagnostic Insight |

| ¹H Vinylic Proton (C3-H) | ~5.4-5.6 ppm | ~5.3-5.5 ppm | Chemical shifts are environment-dependent; (Z)-isomer may be slightly upfield. |

| ¹³C Allylic Carbons | C2, C5, C-methyl | C2, C5, C-methyl (shifted) | Steric compression in the (Z)-isomer causes an upfield shift (lower ppm) of the C2 and C-methyl carbons (gamma-gauche effect)[6]. |

| NOESY Correlation | No significant C3-H ↔ C4-CH₃ correlation | Strong C3-H ↔ C4-CH₃ correlation | Unambiguously confirms through-space proximity, identifying the (Z)-isomer[11][12]. |

Infrared (IR) Spectroscopy

IR spectroscopy can provide a quick and effective method for identifying the (E)-isomer. The key diagnostic feature is the out-of-plane C-H bending vibration for a trans-disubstituted double bond[6].

Table 3: Key Diagnostic IR Absorption Frequencies

| Vibrational Mode | (E)-5-Methyl-3-heptene | (Z)-5-Methyl-3-heptene | Diagnostic Insight |

| C-H out-of-plane bend | Strong band at ~960-975 cm⁻¹ | Absent or very weak band in this region | This is the most reliable IR diagnostic peak for confirming the presence of the (E) or trans geometry[6]. |

| C=C stretch | ~1665-1675 cm⁻¹ (weak) | ~1650-1660 cm⁻¹ (weak) | The C=C stretch for tri-substituted alkenes is often weak and not a reliable primary diagnostic tool[6]. |

Gas Chromatography (GC)

Gas chromatography separates compounds based on their boiling points and interactions with the column's stationary phase[13]. Due to their different shapes and slight polarity differences, (E) and (Z) isomers can often be separated by high-resolution capillary GC[14][15].

-

Elution Order: The elution order depends on the stationary phase. On standard non-polar phases (like polydimethylsiloxane), the isomer with the lower boiling point will typically elute first. On more polar phases, the separation is influenced by dipole-induced dipole interactions, which can alter the elution order[16].

-

Method Validation: The identity of each peak must be confirmed by coupling the GC to a mass spectrometer (GC-MS) and, ideally, by analyzing pure standards of each isomer characterized by NMR. The mass spectra of (E) and (Z) isomers are often very similar, as the high-energy ionization can lead to a loss of stereochemical information[6]. Therefore, retention time is the primary GC-based identifier once validated.

Relevance in Drug Development

The principles governing the synthesis and analysis of simple molecules like 5-methyl-3-heptene are directly applicable to the complex world of drug development. Stereochemistry is a critical attribute of a drug molecule that can dictate its efficacy and safety[17][18].

-

Pharmacological Activity: The binding of a drug to its biological target (e.g., an enzyme or receptor) is highly dependent on its three-dimensional shape. One geometric isomer may fit perfectly into a binding site and elicit a therapeutic response (the eutomer), while the other isomer (the distomer) may be inactive or bind to a different target, causing off-target effects or toxicity[18][19].

-

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a drug can be stereoselective[18]. Enzymes, particularly metabolic enzymes in the liver like cytochrome P450s, are chiral and can process one isomer faster than the other. This can lead to different effective concentrations and durations of action for the two isomers.

-

Regulatory Scrutiny: Regulatory agencies like the FDA require that the stereochemical composition of a new drug be thoroughly characterized[20][21]. If a drug is developed as a single isomer, its purity must be established. If it is developed as a mixture, the pharmacological and toxicological profile of each isomer should be understood[21].

Therefore, the ability to selectively synthesize and definitively analyze geometric isomers is not merely an academic exercise but a fundamental requirement for the development of safe and effective medicines.

Conclusion

The (E) and (Z) isomers of 5-Methyl-3-heptene provide a clear and instructive example of geometric isomerism. Their distinct spatial structures give rise to different physical properties and require specific synthetic strategies for their selective preparation. A multi-faceted analytical approach, leveraging the unique strengths of NMR, IR, and GC, is essential for their unambiguous differentiation. The insights gained from studying such model systems underscore the critical importance of stereochemical control and characterization in broader chemical research and, most significantly, in the precise and demanding field of drug discovery and development.

References

-

(Z)-5-Methylhept-3-ene | C8H16 | CID 5364727 - PubChem. National Institutes of Health. [Link]

-

Design a synthesis of 5-methyl-3-heptene (both E and Z isomers) using any compound having four carbons or. Brainly. [Link]

-

5-Methyl-3-heptene (cis-and trans-mixture) | C8H16 | CID 5462826 - PubChem. National Institutes of Health. [Link]

-

3-Heptyne, 5-methyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Why is this 3-methyl-3-heptene & not 3-methylheptene? : r/OrganicChemistry. Reddit. [Link]

-

5-Methyl-3-heptene - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Solved Design a synthesis of 5-methyl-3-heptene (both E and | Chegg.com. Chegg. [Link]

-

The E-Z system for naming alkenes. Chemistry LibreTexts. [Link]

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]

-

Stereochemistry in Drug Action. National Institutes of Health. [Link]

-

Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. [Link]

-

E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. [Link]

-

Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the... ResearchGate. [Link]

-

Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]

-

3-Heptene, 5-methyl-, trans - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Study Mind. [Link]

-

Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. LCGC International. [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

-

How to draw the structural formula for 3-ethyl-5-methyl-3-heptene? [closed]. Chemistry Stack Exchange. [Link]

-

What is the application of stereochemistry in drug design? Patsnap Synapse. [Link]

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. National Institutes of Health. [Link]

-

12.4: Gas Chromatography. Chemistry LibreTexts. [Link]

-

Development of New Stereoisomeric Drugs May 1992. U.S. Food and Drug Administration. [Link]

-

E Z Geometric Isomers for Alkenes. YouTube. [Link]

-

Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry. [Link]

-

Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. [Link]

-

E-Z isomerism. Creative Chemistry. [Link]

-

(PDF) Development of Stereoisomers (Chiral) Drugs: A Brief Review Of Scientific and Regulatory Considerations. ResearchGate. [Link]

-

Elution Rate - Alkanes VS Alkenes in Gas Chromatography. Chemistry Stack Exchange. [Link]

Sources

- 1. studymind.co.uk [studymind.co.uk]

- 2. (Z)-5-Methylhept-3-ene | C8H16 | CID 5364727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methyl-3-heptene (cis-and trans-mixture) | C8H16 | CID 5462826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Methyl-3-heptene [webbook.nist.gov]

- 8. labproinc.com [labproinc.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 19. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 20. fda.gov [fda.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic Data of 5-Methyl-3-heptene: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 5-methyl-3-heptene, a branched alkene of interest in various chemical research and development sectors. As this compound exists as a mixture of cis and trans isomers, this guide will address the spectroscopic features that differentiate these stereoisomers where applicable. The following sections delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Molecular Structure and Isomerism

5-Methyl-3-heptene is an acyclic alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1] Its structure consists of a seven-carbon chain with a double bond at the third position and a methyl group at the fifth position. The presence of the double bond gives rise to geometric isomerism, resulting in cis (Z) and trans (E) configurations.

Caption: cis and trans isomers of 5-Methyl-3-heptene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 5-methyl-3-heptene would exhibit distinct signals for the vinylic, allylic, and alkyl protons. The key differentiating feature between the cis and trans isomers would be the coupling constant between the vinylic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H3, H4 (Vinylic) | 5.2 - 5.5 | Multiplet | The chemical shifts of these protons are highly dependent on the stereochemistry. The coupling constant (J-value) between H3 and H4 is expected to be ~15 Hz for the trans isomer and ~10 Hz for the cis isomer. |

| H2 (Allylic) | ~2.0 | Multiplet | This proton is adjacent to the double bond and will be deshielded. |

| H5 (Allylic) | ~2.2 | Multiplet | This proton is also in an allylic position and is further substituted. |

| H6 | ~1.3 | Multiplet | |

| H1, H7, C5-CH₃ | 0.8 - 1.0 | Triplets and Doublet | These methyl groups will appear in the upfield region of the spectrum. |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. Based on data from similar compounds, the predicted ¹³C NMR chemical shifts for 5-methyl-3-heptene are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C3, C4 (Vinylic) | 125 - 135 |

| C2 (Allylic) | ~35 |

| C5 (Allylic) | ~40 |

| C6 | ~30 |

| C1, C7, C5-CH₃ | 10 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of 5-methyl-3-heptene is expected to show characteristic absorption bands for the alkene and alkyl functional groups. While the full experimental spectrum is not publicly available, a vapor phase IR spectrum is noted in the Wiley SpectraBase.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp² C-H) | 3000 - 3100 | Medium |

| C-H stretch (sp³ C-H) | 2850 - 3000 | Strong |

| C=C stretch | 1640 - 1680 | Medium to Weak |

| C-H bend (alkane) | 1375 - 1470 | Medium |

Mass Spectrometry (MS)

The mass spectrum of 5-methyl-3-heptene provides information about its molecular weight and fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center.[1]

Molecular Ion: The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 112, corresponding to the molecular weight of C₈H₁₆.

Key Fragments: The most abundant fragments observed in the mass spectrum are:

-

m/z 55: This is the base peak and likely corresponds to the loss of a propyl radical, forming a stable allylic carbocation.

-

m/z 83: This fragment could result from the loss of an ethyl radical.

-

m/z 41: This is another common fragment for alkenes, corresponding to an allyl cation.

Caption: Proposed major fragmentation pathways for 5-Methyl-3-heptene.

Experimental Methodologies

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the 5-methyl-3-heptene sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid 5-methyl-3-heptene sample onto the center of the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[3][4]

Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small amount of the volatile 5-methyl-3-heptene sample into the mass spectrometer, typically via a gas chromatograph (GC) for separation of the cis and trans isomers.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]

-

This causes ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data of 5-methyl-3-heptene, including NMR, IR, and MS, provide a detailed picture of its molecular structure. While experimental ¹H and ¹³C NMR data are not widely available, predictions based on established principles offer valuable insights. The mass spectrometry data from NIST confirms the molecular weight and reveals characteristic fragmentation patterns dominated by the formation of stable allylic cations. The IR spectrum is expected to show typical absorptions for an alkene. This guide serves as a comprehensive resource for researchers and scientists working with 5-methyl-3-heptene, aiding in its identification and characterization.

References

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5462826, 5-Methyl-3-heptene (cis-and trans-mixture). Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Haynes, S. E., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of visualized experiments : JoVE, (139), 57923. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Synthesis of 5-Methyl-3-heptene from Simple Precursors

Executive Summary

5-Methyl-3-heptene is an eight-carbon branched alkene that serves as a valuable intermediate and building block in organic synthesis. Its structural isomers (E/Z) and constitutional isomers, which can arise during synthesis, necessitate well-controlled and understood synthetic methodologies. This guide provides a detailed technical overview of two primary, robust strategies for the synthesis of 5-Methyl-3-heptene from simple, commercially available precursors: the Wittig olefination and a Grignard-based approach followed by alcohol dehydration. Each route is analyzed for its mechanistic underpinnings, stereochemical and regiochemical outcomes, and practical execution. This document is intended to provide researchers and process development chemists with the foundational knowledge and actionable protocols required to make informed decisions for the efficient and reproducible synthesis of this target molecule.

Introduction and Retrosynthetic Analysis

The synthesis of a specific alkene isomer like 5-methyl-3-heptene requires careful consideration of carbon-carbon bond formation and the geometric control of the resulting double bond. The target molecule possesses a stereocenter at the C-5 position and a C=C double bond between C-3 and C-4, allowing for E and Z diastereomers.

A retrosynthetic analysis reveals two logical disconnections along the C=C double bond, suggesting a Wittig-type reaction. A third disconnection points towards a Grignard reaction to form the carbon skeleton, followed by an elimination reaction to install the double bond.

-

Route A (Wittig Olefination): Disconnecting across the double bond leads to two possible aldehyde/ylide pairs.

-

Path A1: Propanal and a (1-methylbutyl)triphenylphosphonium ylide.

-

Path A2: 2-Pentanal and a propyltriphenylphosphonium ylide.

-

-

Route B (Grignard/Elimination): Disconnecting adjacent to the hydroxyl group of the precursor alcohol (5-methyl-3-heptanol) suggests a Grignard addition.

-

Path B1: Propylmagnesium halide and 2-pentanal.

-

Path B2: Ethylmagnesium halide and 5-methyl-3-pentanone.

-

This guide will focus on Path A2 and Path B1, as they utilize readily available four and three-carbon precursors.

Route A: The Wittig Olefination Approach

The Wittig reaction is a cornerstone of alkene synthesis, offering a reliable method to form a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] This route provides excellent regiochemical control, as the double bond is formed precisely at the location of the original carbonyl group.

Principle and Rationale

This strategy involves two primary stages: the formation of a phosphonium salt followed by its deprotonation to form the nucleophilic ylide, and the subsequent reaction of this ylide with an aldehyde. The stereochemical outcome is dependent on the stability of the ylide. Non-stabilized ylides, such as the propylide used in this synthesis, typically favor the formation of the (Z)-alkene through a kinetically controlled, concerted [2+2] cycloaddition mechanism that proceeds through an early, puckered transition state.[2][3]

Experimental Workflow & Visualization

The overall process is a sequential, one-pot reaction after the initial synthesis of the phosphonium salt.

Caption: Workflow for the Wittig synthesis of 5-Methyl-3-heptene.

Detailed Experimental Protocol

Part A: Synthesis of Propyltriphenylphosphonium Bromide

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (26.2 g, 100 mmol) and acetonitrile (150 mL).

-

Add 1-bromopropane (13.5 g, 110 mmol) to the stirred solution.

-

Heat the mixture to reflux and maintain for 24 hours. A white precipitate will form.

-

Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to yield the phosphonium salt.

Part B: Wittig Olefination

-

Caution: This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

-

Suspend propyltriphenylphosphonium bromide (19.3 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a flame-dried, three-neck flask under nitrogen.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (20 mL, 2.5 M solution in hexanes, 50 mmol) via syringe. The mixture will turn a characteristic deep orange/red color, indicating ylide formation.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back down to 0 °C and add 2-pentanal (4.3 g, 50 mmol) dropwise via syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with pentane (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine oxide byproduct.

-

Purify the crude oil via fractional distillation or column chromatography on silica gel.[4]

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Amount | Role |

| Part A | ||||

| Triphenylphosphine | 262.29 | 100 | 26.2 g | Ylide Precursor |

| 1-Bromopropane | 123.00 | 110 | 10.1 mL | Alkylating Agent |

| Part B | ||||

| Phosphonium Salt | 385.29 | 50 | 19.3 g | Ylide Precursor |

| n-Butyllithium (2.5M) | 64.06 | 50 | 20 mL | Base |

| 2-Pentanal | 86.13 | 50 | 5.3 mL | Carbonyl Substrate |

| Anhydrous THF | 72.11 | - | 200 mL | Solvent |

| Product | ||||

| 5-Methyl-3-heptene | 112.22 | ~35 | ~3.9 g | Expected Yield: ~70% |

Route B: Grignard Reaction and Dehydration

This classical two-step approach first constructs the carbon skeleton of the corresponding alcohol, 5-methyl-3-heptanol, using a Grignard reaction. The subsequent acid-catalyzed dehydration eliminates water to form the alkene.[5][6]

Principle and Rationale

Grignard Reaction: The Grignard reagent, an organomagnesium halide, is a potent nucleophile and strong base.[7][8] The reaction of propylmagnesium bromide with 2-pentanal creates a new carbon-carbon bond, forming the alkoxide of 5-methyl-3-heptanol, which is protonated during aqueous workup. This step is highly efficient for C-C bond formation but requires strictly anhydrous conditions to prevent the Grignard reagent from being quenched by protic sources.[9]

Dehydration: The elimination of water from the alcohol is typically achieved by heating with a strong acid catalyst, such as sulfuric or phosphoric acid. This reaction proceeds via an E1 mechanism involving a carbocation intermediate. A key consequence of this mechanism is that the regioselectivity is governed by Zaitsev's rule, which predicts that the most substituted (i.e., most stable) alkene will be the major product.[10] Therefore, this route is expected to yield a mixture of constitutional isomers.

Experimental Workflow & Visualization

Caption: Workflow for Grignard synthesis and dehydration.

Detailed Experimental Protocol

Part A: Synthesis of 5-Methyl-3-heptanol

-

Caution: This procedure must be conducted under an inert atmosphere using flame-dried glassware and anhydrous solvents.

-

Place magnesium turnings (1.34 g, 55 mmol) in a three-neck flask. Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromopropane (6.15 g, 50 mmol) in 50 mL of anhydrous diethyl ether to an addition funnel.

-

Add ~5 mL of the bromide solution to the magnesium. Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all magnesium has reacted.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-pentanal (3.87 g, 45 mmol) in 25 mL of anhydrous diethyl ether.

-

After addition, allow the mixture to stir at room temperature for 1 hour.

-

Quench the reaction by slowly pouring it over 100 g of ice and then adding 50 mL of 1 M HCl(aq) to dissolve the magnesium salts.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent to yield crude 5-methyl-3-heptanol, which can be purified by distillation.

Part B: Dehydration of 5-Methyl-3-heptanol

-

Place the purified 5-methyl-3-heptanol (5.2 g, 40 mmol) in a round-bottom flask suitable for distillation.

-

Slowly add 2 mL of concentrated sulfuric acid while cooling the flask in an ice bath. Add a few boiling chips.

-

Set up a simple distillation apparatus. Heat the mixture gently to distill the alkene product as it forms (boiling point of 5-methyl-3-heptene is ~115-117 °C).[11]

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Wash the distillate with 10% sodium carbonate solution to remove any acidic residue, then with water.

-

Dry the organic layer over anhydrous calcium chloride, filter, and perform a final fractional distillation to obtain the purified alkene mixture.

Discussion of Regioselectivity and Isomer Formation

The dehydration of 5-methyl-3-heptanol proceeds via a secondary carbocation at the C-3 position. Elimination of a proton from an adjacent carbon (C-2 or C-4) can occur.

-

Elimination of H from C-4: Forms the desired 5-methyl-3-heptene (a tri-substituted alkene).

-

Elimination of H from C-2: Forms 5-methyl-2-heptene (a di-substituted alkene).

According to Zaitsev's rule, the more highly substituted alkene is the more stable and therefore the major product. Thus, 5-methyl-3-heptene is expected to be the major product of this reaction. However, a significant amount of 5-methyl-2-heptene will also be formed, necessitating careful purification to isolate the desired constitutional isomer.

Purification and Characterization

Purification: For both routes, fractional distillation is the most effective method for purification on a preparative scale. The Wittig reaction byproduct, triphenylphosphine oxide, is a high-boiling solid and can often be removed by crystallization or column chromatography prior to distillation. For the dehydration route, fractional distillation is critical to separate the desired 5-methyl-3-heptene (bp ~116 °C) from the 5-methyl-2-heptene byproduct.

Characterization: The final product should be characterized to confirm its identity and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for determining the purity and the ratio of isomers. The mass spectrum will show a molecular ion peak (M+) at m/z = 112, with characteristic fragmentation patterns.[12]

-

¹H NMR: The spectrum will show characteristic signals for the vinylic protons in the δ 5.2-5.6 ppm range. The coupling constants between these protons can help distinguish between E and Z isomers.

-

¹³C NMR: The number of signals will confirm the structure. The sp² hybridized carbons of the double bond will appear in the δ 120-140 ppm region.[13]

-

Infrared (IR) Spectroscopy: A C=C stretch will be visible around 1650-1670 cm⁻¹. C-H stretches for sp² carbons will appear just above 3000 cm⁻¹.

Comparison of Synthetic Routes

| Feature | Wittig Olefination | Grignard Reaction / Dehydration |

| Regioselectivity | Excellent. C=C bond forms only at the carbonyl position. | Fair to Good. Zaitsev's rule governs product distribution, leading to a mixture of constitutional isomers. |

| Stereoselectivity | Poor to Fair. Non-stabilized ylides give a preference for the (Z)-isomer, but a mixture is common. | Poor. E1 mechanism leads to a mixture of (E)- and (Z)-isomers, typically favoring the more stable (E)-isomer. |

| Number of Steps | 2 (Salt formation + Olefination) | 2 (Grignard reaction + Dehydration) |

| Key Byproducts | Triphenylphosphine oxide (can complicate purification). | Isomeric alkenes, polymers (from side reactions). |

| Reagent Sensitivity | Requires strong, pyrophoric base (n-BuLi). | Grignard reagent is highly moisture-sensitive. |

| Overall Utility | Preferred for precise placement of the double bond. | Robust C-C bond formation, but less control over alkene geometry and position. |

Conclusion

The synthesis of 5-methyl-3-heptene can be effectively achieved from simple precursors using either the Wittig olefination or a Grignard/dehydration sequence. The choice of method should be guided by the specific requirements of the research or development goal.

-

The Wittig reaction is the superior choice when regiochemical purity is paramount. It ensures the double bond is formed exclusively between the C-3 and C-4 positions.

-

The Grignard/dehydration route is a powerful method for building the molecular skeleton but provides less control, yielding a mixture of constitutional and stereoisomers that requires more rigorous purification.

For applications demanding high isomeric purity, the Wittig approach, potentially combined with advanced modifications (e.g., Schlosser modification for E-selectivity) and careful chromatographic separation, represents the most logical and controllable pathway.

References

- ResearchGate. (n.d.). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5462826, 5-Methyl-3-heptene (cis-and trans-mixture). Retrieved from [Link].

-

Chegg. (2017, June 2). Design a synthesis of 5-methyl-3-heptene (both E and Z isomers) any compound having four carbons or fewer. The question wants a Wittig reaction. Retrieved from [Link].

-

Filo. (2024, December 17). Dehydration of 5 methyl 3 heptanol yields a mixture of two alkenes. Draw the structures of both constitutional isomers formed. Retrieved from [Link].

-

Gauth. (n.d.). QUESTION Select the major product formed when 5-methyl-3-hexanol is dehydrated in the p [Chemistry]. Retrieved from [Link].

- Cherney, R. J., et al. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds.

- Cheminform. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).

-

Chegg. (2025, February 23). Dehydration of 5-methyl-3-heptanol yields a mixture of two alkenes. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted alkenes. Retrieved from [Link].

-

Chegg. (2020, February 19). Solved Design a synthesis of 5-methyl-3-heptene (both E and | Chegg.com. Retrieved from [Link].

- University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link].

-

Organic Reaction Flashcards. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link].

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 3-Heptene, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

-

SpectraBase. (n.d.). 3-Heptene, 5-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

-

Pearson. (n.d.). Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link].

- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

-

The Good Scents Company. (n.d.). 5-methyl-3-heptene, 53510-18-2. Retrieved from [Link].

- ChemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation").

-

Study.com. (n.d.). If 3-methyl-4 heptanol is treated with heat and sulfuric acid what will be the product(s)?.... Retrieved from [Link].

- The Cynical Scientist. (2019, July 24). Dehydrohalogenation.

-

Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydrohalogenation of Haloalkanes. Retrieved from [Link].

- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Methyl-1-heptene.

- The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dehydration of 5 methyl 3 heptanol yields a mixture of two alkenes. Draw .. [askfilo.com]

- 6. chegg.com [chegg.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Solved: QUESTION Select the major product formed when 5 -methyl -3 -hexanol is dehydrated in the p [Chemistry] [gauthmath.com]

- 11. 5-methyl-3-heptene, 53510-18-2 [thegoodscentscompany.com]

- 12. 5-Methyl-3-heptene (cis-and trans-mixture) | C8H16 | CID 5462826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 5-Methyl-3-heptene: From Discovery to Synthetic Protocols and Characterization

This guide provides a comprehensive technical overview of 5-methyl-3-heptene, a branched, unsaturated hydrocarbon. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's discovery, detailed synthetic methodologies, stereoisomerism, and spectroscopic characterization. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Introduction

5-Methyl-3-heptene (C₈H₁₆) is an acyclic octene with a molecular weight of approximately 112.21 g/mol .[1] Its structure consists of a seven-carbon chain with a double bond at the third position and a methyl group at the fifth position. The presence of the double bond and a chiral center at carbon 5 gives rise to stereoisomerism, resulting in four distinct stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The cis/trans (or Z/E) isomerism significantly influences the molecule's physical properties and spatial configuration. This guide will explore the nuances of its history, synthesis, and characterization, providing a foundational resource for its use in scientific research.

Discovery and History

The history of 5-methyl-3-heptene is not marked by a singular, celebrated discovery but rather by its gradual identification within complex hydrocarbon mixtures, particularly in the context of petroleum chemistry. Early reports of this compound emerged from the detailed gas chromatographic analyses of catalytically cracked gasolines.

One of the earliest available references pointing to the identification of acyclic octenes, including isomers of methylheptene, dates back to 1969 in work by Matukuma.[2] Subsequent studies in the 1970s by researchers such as Lulova and Leont'eva further refined the gas-chromatographic methods for determining the individual hydrocarbon composition of gasoline from catalytic cracking processes, where 5-methyl-3-heptene was identified as a component.[2]

A comprehensive study in 2004 by Soják, Addová, et al., which focused on the capillary gas chromatography-mass spectrometry of all 93 acyclic octenes, definitively identified 81 of them, including 5-methyl-3-heptene, in fluid catalytic cracked gasoline.[3][4] This work provided extensive data on their retention indices and mass spectra, solidifying the analytical understanding of this and other related compounds. These early identifications were driven by the need to characterize fuel components and understand their impact on engine performance and emissions, rather than a targeted synthesis for a specific application.

Chemical and Physical Properties

5-Methyl-3-heptene is a flammable liquid.[5] Its properties are influenced by its specific isomeric form. The table below summarizes key chemical and physical data available for mixtures and individual isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| CAS Registry Number | 13172-91-3 (cis- and trans- mixture)[5], 53510-18-2 (isomer)[1] | [1][5] |

| IUPAC Name | (E)-5-methylhept-3-ene / (Z)-5-methylhept-3-ene | [1] |

| Boiling Point | ~112 °C (for cis-isomer) | |

| Appearance | Colorless liquid | |

| Flammability | Highly flammable liquid and vapor | [5] |

Stereoisomerism

The structural complexity of 5-methyl-3-heptene arises from its two stereogenic elements: the C3-C4 double bond, which can exist in either the (E) or (Z) configuration, and the chiral center at C5. This results in four possible stereoisomers.

The spatial arrangement of the substituents around the double bond and the chiral center dictates the molecule's overall shape and can influence its interactions with other molecules, a critical consideration in fields like stereoselective synthesis and pharmacology, should any biological activity be discovered.

Synthesis of 5-Methyl-3-heptene

While not a commonly synthesized specialty chemical, several established organic chemistry methods can be applied to produce 5-methyl-3-heptene with varying degrees of stereocontrol. The synthesis of its precursor, 5-methyl-3-heptyne, is also a key consideration.

Synthesis of the Alkyne Precursor: 5-Methyl-3-heptyne

A plausible route to 5-methyl-3-heptyne involves the alkylation of a smaller terminal alkyne. For example, the reaction of the sodium salt of 1-butyne with 2-bromobutane would yield the desired product.

Stereoselective Synthesis of (Z)-5-Methyl-3-heptene via Lindlar Catalysis

The partial hydrogenation of alkynes using a "poisoned" catalyst, such as Lindlar's catalyst, is a classic method for the stereoselective synthesis of (Z)-alkenes.[6][7][8] The catalyst, typically palladium on calcium carbonate poisoned with lead acetate and quinoline, ensures that the hydrogenation stops at the alkene stage and that the hydrogen atoms are delivered to the same side of the triple bond (syn-addition).

Experimental Protocol:

-

Catalyst Preparation (if not commercially available): A suspension of palladium on calcium carbonate is treated with lead acetate and quinoline to deactivate the catalytic surface.

-

Reaction Setup: A solution of 5-methyl-3-heptyne in a suitable solvent (e.g., methanol or ethyl acetate) is placed in a hydrogenation flask with the Lindlar catalyst.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (typically at or slightly above atmospheric pressure). The reaction is stirred vigorously to ensure good mixing.

-

Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to the corresponding alkane.

-

Workup: The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude (Z)-5-methyl-3-heptene, which can be further purified by distillation or chromatography if necessary.

Stereoselective Synthesis of (E)-5-Methyl-3-heptene via Dissolving Metal Reduction

The reduction of alkynes with sodium or lithium metal in liquid ammonia is a standard method for the preparation of (E)-alkenes.[9][10][11][12][13] This reaction proceeds through a radical anion intermediate, which allows the substituents to adopt a more stable trans-configuration before the second protonation step.

Experimental Protocol:

-

Reaction Setup: A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is charged with liquid ammonia at -78 °C.

-